Spiculisporic acid
Description
Fungal Producers and Biodiversity
The ability to synthesize spiculisporic acid is not ubiquitous among fungi but is notably present in specific species within the genera Penicillium, Aspergillus, and Talaromyces.
The genus Penicillium is renowned for its production of a vast array of secondary metabolites. The initial discovery of this compound was from a species within this genus, and several species are now confirmed producers.
Penicillium spiculisporum : This species is the original reported source from which this compound was first isolated and identified. nih.govhznu.edu.cnmdpi.com The discovery was made from crystallized precipitates found in the acidified culture broth of the fungus. nih.govhznu.edu.cn
Penicillium minioluteum : Research has also identified P. minioluteum as a producer of this compound. mdpi.com
Penicillium crateriforme : This species has also been reported as a source of this compound. nih.gov
The genus Aspergillus is a large and diverse group of fungi, some of which are known to produce this compound and its derivatives. These producers have been isolated from both terrestrial and marine environments.
Aspergillus cejpii : This fungus has been identified as a producer of this compound. frontiersin.orgresearchgate.net Notably, the strain studied was isolated as an endophyte from the roots of the common ivy, Hedera helix L. frontiersin.orgresearchgate.net This finding established A. cejpii as a novel source for the compound. frontiersin.org
Aspergillus candidus : A strain of A. candidus (HDf2), derived from a sea urchin, was found to produce two novel analogues, this compound F and G. nih.gov This highlights the chemical diversity of the compound's derivatives found in marine-sourced fungi.
Talaromyces is a genus that includes the sexual morphs (teleomorphs) of some Penicillium species. nih.govhznu.edu.cn Several species within this genus are recognized for their ability to produce this compound.
Talaromyces trachyspermus : This species is a significant producer of this compound. nih.govzobodat.atresearchgate.net One study that screened eleven Talaromyces species found that T. trachyspermus NBRC 32238 showed the highest production. nih.govzobodat.atresearchgate.net Furthermore, a strain of T. trachyspermus (KUFA 0021) isolated from a marine sponge was found to produce a new derivative named this compound E. It is also noted that T. trachyspermus is the teleomorph (the sexual reproductive stage) of Penicillium spiculisporum. nih.gov
Talaromyces purpureogenus : Extrolite analysis has confirmed that T. purpureogenus produces this compound, among other mycotoxins. nih.gov
Talaromyces assiutensis : While this species is known for producing other compounds, such as red pigments, current scientific literature does not prominently feature it as a producer of this compound.
While production is concentrated in the genera mentioned above, the potential for other fungal groups to synthesize this compound remains an area of investigation.
Xylaria endophytes : The genus Xylaria consists of many endophytic species that are known to produce a wide array of secondary metabolites. mdpi.comfrontiersin.org However, based on available scientific literature, this compound has not been reported as a metabolite of Xylaria species. mdpi.comfrontiersin.org
Ecological Niche of Producing Microorganisms
The fungi that produce this compound occupy various ecological niches, which influences their metabolic activities and the biological roles of the compounds they synthesize. These fungi are primarily saprophytic, breaking down dead organic material, but can also exist as symbionts.
Endophytes are microorganisms that live within the tissues of a host plant without causing any apparent disease. This symbiotic relationship can be a source of novel bioactive compounds.
From Hedera helix L. : Research has led to the isolation of this compound from Aspergillus cejpii, an endophytic fungus residing within the roots of common ivy (Hedera helix L.). frontiersin.orgresearchgate.net Out of six different endophytic fungal strains isolated from the plant in one study, only A. cejpii demonstrated significant production of bioactive metabolites, leading to the isolation of this compound. frontiersin.orgresearchgate.net This underscores the potential of plant-associated fungi as sources for this chemical.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)/t13-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHHVJPGQUPCF-DYVFJYSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)[C@@]1(CCC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041135 | |
| Record name | Supiculisporic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469-77-2 | |
| Record name | Spiculisporic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Supiculisporic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SUPICULISPORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKW7X62M6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Origins and Producing Organisms
Marine-Derived Fungi (e.g., sea urchin-associated, sponge-associated)
Fungi inhabiting marine ecosystems have been identified as a prolific source of novel bioactive compounds, including various analogues of this compound. These fungi often exist in symbiotic or associative relationships with marine invertebrates, such as sea urchins and sponges.
Research into the secondary metabolites of fungi associated with marine invertebrates has led to the discovery of several this compound derivatives. An Aspergillus sp. (strain HDf2) isolated from a sea urchin, Anthocidaris crassispina, collected from the South China Sea, was found to produce new variants of this compound. nih.gov Bioactivity-guided fractionation of the fermentation broth of another sea urchin-derived fungus, Aspergillus candidus (strain HDf2), also yielded novel this compound analogues. nih.govresearchgate.net
Detailed chemical investigations of the culture of Aspergillus sp. HDf2 led to the isolation and characterization of three new derivatives named spiculisporic acids B, C, and D. nih.gov Similarly, from the sea urchin-associated Aspergillus candidus strain HDf2, two novel antibiotic analogues, this compound F and G, were isolated alongside the known (-)-spiculisporic acid and secothis compound B. nih.gov
Marine sponges are another significant habitat for fungi that produce unique natural products. A study of the marine-sponge associated fungus Talaromyces trachyspermus (strain KUFA 0021) resulted in the isolation of a new derivative, this compound E. nih.govup.ptresearchgate.net This fungus was isolated from a marine sponge collected in the Gulf of Thailand. nih.govup.ptresearchgate.net The discovery of this compound E from this source underscores the chemical diversity that can be found in fungi from different marine niches. nih.govup.ptresearchgate.net Talaromyces trachyspermus is also known for producing this compound in terrestrial environments and is considered the teleomorph of Penicillium spiculisporum. nih.gov
Research Findings on this compound from Marine-Derived Fungi
The following table summarizes the this compound derivatives that have been isolated from marine-derived fungi, their producing organisms, and the marine host from which the fungi were isolated.
| Derivative Name | Producing Fungus | Marine Host | Reference |
| This compound B | Aspergillus sp. HDf2 | Sea urchin (Anthocidaris crassispina) | nih.gov |
| This compound C | Aspergillus sp. HDf2 | Sea urchin (Anthocidaris crassispina) | nih.gov |
| This compound D | Aspergillus sp. HDf2 | Sea urchin (Anthocidaris crassispina) | nih.gov |
| This compound E | Talaromyces trachyspermus KUFA 0021 | Marine sponge | nih.govup.ptresearchgate.net |
| This compound F | Aspergillus candidus HDf2 | Sea urchin | nih.govresearchgate.net |
| This compound G | Aspergillus candidus HDf2 | Sea urchin | nih.govresearchgate.net |
Biosynthetic Pathways and Regulation
Enzymatic Mechanisms of Spiculisporic Acid Biogenesis
The core of this compound formation lies in a key condensation reaction catalyzed by a specific synthase, bringing together precursors from distinct metabolic pools.
The primary enzyme responsible for the biosynthesis of this compound is decylhomocitrate synthase. nih.govresearchgate.net This enzyme was identified and purified from Penicillium spiculisporum. nih.gov It catalyzes the crucial step of forming the basic carbon skeleton of the molecule. nih.govresearchgate.net The function of decylhomocitrate synthase is to facilitate the condensation of a fatty acyl-CoA with an alpha-keto acid, a mechanism that channels primary metabolites into the production of this specialized secondary metabolite. nih.govresearchgate.netnih.gov
Isotope labeling studies and enzyme purification have demonstrated that the biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate. nih.govresearchgate.net Lauroyl-CoA, a 12-carbon saturated fatty acyl-CoA, serves as the lipid precursor, providing the long aliphatic tail of the final molecule. nih.govresearchgate.net Simultaneously, 2-oxoglutarate (also known as alpha-ketoglutarate), a key intermediate in the Krebs (TCA) cycle, provides the dicarboxylic acid portion of the structure. nih.govresearchgate.net This condensation reaction, catalyzed by decylhomocitrate synthase, is the foundational step in the biogenesis of this compound. nih.govresearchgate.net
Precursor Utilization and Metabolic Intermediates
The synthesis of this compound requires a steady supply of its two main precursors, which originate from central metabolic pathways. Adequate substrates are crucial for promoting both fatty acid synthesis to generate lauroyl-CoA and the TCA cycle to supply 2-oxoglutarate. nih.govresearchgate.net The metabolic state of the producing organism, therefore, directly influences the yield of this compound. For instance, conditions that enhance the flux through the TCA cycle can lead to an increased availability of 2-oxoglutarate. nih.gov Similarly, a robust fatty acid synthesis pathway is necessary to ensure a sufficient pool of lauroyl-CoA. nih.govresearchgate.net The regulation of these interconnected pathways is essential for the efficient production of the target compound. nih.gov
Influence of Culture Conditions on Biosynthesis
The production of this compound is significantly affected by the composition of the culture medium, particularly the sources of carbon and nitrogen.
The choice of carbon source has a profound impact on the yield of this compound. Studies on Talaromyces trachyspermus have shown that the fungus can assimilate and metabolize a variety of carbohydrates, including hexoses (like glucose, galactose, and fructose), pentoses (like xylose and arabinose), and disaccharides (like sucrose (B13894) and lactose), to produce this compound. nih.govnih.gov Among these, glucose was found to yield the highest production, reaching 11.9 g/L. nih.gov Sucrose was also an effective substrate, showing comparable production levels to glucose and being the most consumed carbon source. nih.govnih.gov The fungus is known to secrete an acid-resistant invertase that breaks down sucrose into glucose and fructose, which are then readily metabolized. nih.gov The production of this compound from various sugars ranges from 2.5 to 11.9 g/L. nih.gov
Table 1: Effect of Different Carbon Sources on this compound Production by T. trachyspermus
| Carbon Source | Category | This compound (SA) Production (g/L) |
|---|---|---|
| Glucose | Hexose | 11.9 |
| Sucrose | Disaccharide | 11.0 |
| Fructose | Hexose | 9.9 |
| Galactose | Hexose | 6.8 |
| Xylose | Pentose | 3.0 |
| Lactose | Disaccharide | 2.5 |
| Arabinose | Pentose | 2.5 |
Data derived from a study where T. trachyspermus was cultured for 7 days at 28°C with an initial substrate concentration of 100 g/L. nih.gov
The type and concentration of the nitrogen source are critical factors for optimizing this compound production. nih.govresearchgate.net Research indicates that natural nitrogen sources lead to better glucose consumption and higher yields of this compound compared to inorganic sources. nih.govresearchgate.net When various nitrogen sources were tested, meat extract was found to be the most effective, inducing a production of 22.2 g/L. nih.govresearchgate.net In contrast, inorganic sources like ammonium (B1175870) sulfate (B86663) resulted in significantly lower production, ranging from approximately 0.5 to 15.0 g/L. nih.govresearchgate.net Further optimization showed that this compound production increased with the concentration of meat extract up to 4.5 g/L, achieving a peak production of 23.3 g/L. nih.gov
Table 2: Comparison of Various Nitrogen Sources for this compound Production
| Nitrogen Source (5 g/L) | Category | This compound (SA) Production (g/L) |
|---|---|---|
| Meat extract | Natural | 22.2 |
| Hipolypepton | Natural | 17.5 |
| Casamino acid | Natural | 15.0 |
| Malt extract | Natural | 14.2 |
| Casein | Natural | 13.1 |
| Ammonium nitrate | Inorganic | 10.5 |
| Sodium nitrate | Inorganic | 8.0 |
| Ammonium chloride | Inorganic | 6.5 |
| Ammonium sulfate | Inorganic | 1.0 |
| Urea | Inorganic | 0.5 |
Data based on the culture of T. trachyspermus for 7 days with 100 g/L glucose. nih.govresearchgate.net
Trace Metal Ion Requirements (e.g., FeCl₃)
The biosynthesis of this compound by microorganisms is significantly influenced by the presence of trace metal ions, which often act as essential cofactors for enzymes involved in metabolic pathways. nih.gov Research into the production of this compound by Talaromyces trachyspermus has demonstrated that supplementing the culture medium with specific metal salts can dramatically enhance yield. researchgate.net
In a controlled study, the addition of various metal salts at a concentration of 5 mg/L was investigated. researchgate.net While the control culture without any added metal salts produced 5.2 g/L of this compound, the introduction of salts such as ferrous sulfate (FeSO₄), ferric sulfate (Fe₂(SO₄)₃), manganese sulfate (MnSO₄), nickel chloride (NiCl₂), and notably ferric chloride (FeCl₃), promoted production by two to three times. nih.govresearchgate.net
Ferric chloride (FeCl₃) was identified as a particularly potent promoter. nih.gov Its addition not only boosted the final product concentration but also increased glucose consumption tenfold compared to the control, without a corresponding increase in the dry cell weight. nih.govresearchgate.net This suggests that trivalent iron, specifically as FeCl₃, plays a positive role in the metabolic pathways leading to this compound synthesis. nih.gov Iron ions are critical for cellular energy acquisition through their role in the electron transport chain, which is downstream of the tricarboxylic acid (TCA) cycle. nih.gov The TCA cycle is crucial as it generates one of the key precursors for this compound. nih.gov It is believed that FeCl₃ enhances the expression or activity of enzymes involved in producing the necessary precursors—fatty acids-CoA and 2-oxoglutarate. nih.gov
The concentration of FeCl₃ is a critical factor. The highest yield of this compound, 18.6 g/L, was achieved at a FeCl₃ concentration of 5 mg/L. nih.gov Production decreased at concentrations above this optimum, and at 50 mg/L, no this compound was produced, despite the strain's ability to grow. nih.govresearchgate.net
| FeCl₃ Concentration (mg/L) | This compound Yield (g/L) | Reference |
|---|---|---|
| 0 (Control) | 5.2 | researchgate.net |
| 5 | 18.6 | nih.gov |
| 50 | 0.0 | researchgate.net |
pH Regulation and Molecular Aggregation States
The pH of the culture medium is a critical environmental factor regulating the production of this compound. The producing fungus, Talaromyces trachyspermus, is capable of generating the compound under highly acidic conditions. nih.govnih.gov Studies have shown that glucose consumption by the fungus increases with a rising initial pH from 2.0 to 4.0. nih.gov However, the maximum production of this compound (11.2 g/L) was observed when the initial pH was set to 3.0. nih.govresearchgate.net
A key aspect of this pH-dependent production is the physical state of the this compound itself. At a low pH, the fungus produces the acid in a crystalline form. nih.gov This phenomenon is thought to be a self-protection mechanism, as the crystalline, less soluble form of the acid would not exert the same adverse surfactant effects on the producer's cell membranes as the dissolved form would. nih.gov The solubility of this compound increases as the pH rises. researchgate.net
The salt form of this compound exhibits different states of molecular aggregation depending on the pH of the aqueous environment. These changes in physical structure are crucial for its function as a surfactant. At a pH range of approximately 5.8 to 6.2, it forms vesicles. As the pH increases to a range of 6.3 to 6.6, these transition into lipid particles. At a pH of 6.8 or higher, the molecules arrange into micelles. nih.govresearchgate.net
| pH Range | Molecular Aggregation State | Reference |
|---|---|---|
| 5.8 - 6.2 | Vesicles | nih.gov |
| 6.3 - 6.6 | Lipid Particles | nih.gov |
| ≥ 6.8 | Micelles | nih.gov |
Fatty Acid Biosynthesis (FAS-II) Context in Producing Organisms
The creation of this compound is intrinsically linked to the fundamental metabolic process of fatty acid biosynthesis. Fatty acid synthesis is catalyzed by a group of enzymes collectively known as fatty acid synthases (FAS). nih.gov In nature, there are two primary types of FAS systems: Type I (FASI), which consists of a single large, multifunctional protein, and Type II (FASII), which is composed of a series of separate, monofunctional enzymes. wikipedia.org The FASII system is characteristic of prokaryotes, plants, and fungi. wikipedia.org
This compound is a fatty acid-type biosurfactant, and its molecular structure derives from precursors supplied by central metabolism. nih.govnih.gov Its biosynthesis involves a condensation reaction between a fatty acyl-coenzyme A (CoA) molecule and an intermediate from the TCA cycle. nih.govresearchgate.net Specifically, the precursors are lauroyl-CoA, a 12-carbon saturated fatty acyl-CoA, and 2-oxoglutarate. researchgate.net
The producing organisms, such as the fungi Penicillium spiculisporum and Talaromyces trachyspermus, rely on their native fatty acid biosynthesis pathways to generate the lauroyl-CoA required for this compound synthesis. nih.govwikipedia.org The FASII system within these fungi is responsible for building the fatty acid chain from smaller acetyl-CoA units. wikipedia.org Therefore, the regulation and efficiency of the FASII pathway directly impact the availability of one of the key building blocks for this compound production. nih.gov This connection is further highlighted by the observation that optimal conditions for this compound production, such as the addition of FeCl₃, are thought to enhance the accumulation of both fatty acids-CoA and 2-oxoglutarate, the two convergent precursors in the biosynthetic pathway. nih.gov
Advanced Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Spiculisporic Acid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Through a series of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled. nih.gov
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.
The ¹H-NMR spectrum of this compound displays characteristic signals that correspond to its distinct structural components. These include a methine proton signal around δH 3.01-3.03, methylene (B1212753) protons adjacent to carbonyl groups (H₂-2 and H₂-3) in the range of δH 2.43-2.68, and a terminal methyl group (H₃-15) at approximately δH 0.89. nih.govnih.gov The remaining aliphatic protons in the long hydrocarbon chain typically appear as a complex multiplet between δH 1.28 and 1.38. nih.gov
The ¹³C-NMR spectrum is crucial for identifying the carbon skeleton. It confirms the presence of 17 carbons, which are categorized into three carbonyl carbons (δC 172.3-176.6), one quaternary carbon (δC 86.5), one methine carbon (δC 50.7), eleven methylene carbons (δC 22.5-31.8), and one methyl carbon (δC 13.4). nih.gov The signals for the carbonyl groups are particularly indicative of the lactone ring and the two carboxylic acid moieties. The molecular formula of this compound has been established as C₁₇H₂₈O₆. nih.govnih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, mult., J in Hz) |
|---|---|---|
| 1 | 176.6 | - |
| 2 | 31.8 | 2.63-2.43 (m) |
| 3 | 28.5 | 2.63-2.43 (m) |
| 4 | 86.5 | - |
| 5 | 50.7 | 3.01 (dd, 8.8, 2.8) |
| 6 | 31.8 | 1.92-1.80 (m), 1.56-1.48 (m) |
| 7-14 | 22.5-31.8 | 1.38-1.28 (m) |
| 15 | 13.4 | 0.89 (t, 5.2) |
| 1' | 172.3 | - |
| 1'' | 173.6 | - |
Data sourced from Talaromyces trachyspermus analysis. nih.gov
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms. nih.govnih.gov
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound and its derivatives, COSY spectra reveal correlations that help establish partial structures, such as the C2-C3 and C5-C6 connectivities within and adjacent to the lactone ring. nih.govmdpi.com For example, in this compound B, a correlation is observed between H-2 (δH 2.60) and H-3 (δH 2.49). mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This experiment is vital for assigning the carbon signals based on the more easily interpreted proton signals. nih.govnih.govmdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting the individual spin systems identified by COSY. nih.govnih.govmdpi.com For instance, in derivatives like this compound C, the HMBC spectrum showed a key correlation between the protons of an oxygenated methyl group and a carbonyl carbon (δC 172.8), which in turn correlated with H-3, confirming the position of the methyl ester. mdpi.com These correlations are instrumental in piecing together the entire molecular structure, including the attachment point of the long alkyl chain to the γ-butyrolactone core. mdpi.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, allowing for the determination of its molecular weight with minimal fragmentation. In ESI-MS analysis, this compound can be detected in both positive and negative ion modes. In positive ion mode, it typically forms a protonated molecule [M+H]⁺, while in negative ion mode, it forms a deprotonated molecule [M-H]⁻. nih.gov One study reported observing a strong molecular ion at an m/z (mass-to-charge ratio) of 329.1962 for [M+H]⁺ and 327.1809 for [M-H]⁻. nih.gov For derivatives like this compound C, a sodium adduct [M+Na]⁺ was observed. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. The molecular formula of this compound, C₁₇H₂₈O₆, was confirmed by ESI-HRMS, which measured the mass of the molecular ion at m/z 328.1880, very close to the calculated mass of 328.1886. nih.gov Similarly, the molecular formulas of newly discovered analogues, such as this compound B (C₁₇H₂₆O₆) and this compound C (C₁₈H₃₀O₆), were established using HR-ESI-MS by comparing the measured m/z of the deprotonated or adducted molecules with the calculated values. mdpi.com
Table 2: High-Resolution Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Formula | Ion | Measured m/z | Calculated m/z |
|---|---|---|---|---|
| This compound | C₁₇H₂₈O₆ | [M] | 328.1880 | 328.1886 |
| This compound B | C₁₇H₂₆O₆ | [M-H]⁻ | 325.1664 | 325.1657 |
| This compound C | C₁₈H₃₀O₆ | [M+Na]⁺ | 365.1927 | - |
| This compound D | C₁₈H₃₀O₆ | [M+Na]⁺ | 365.1940 | - |
Data sourced from various Aspergillus and Talaromyces species analyses. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and semi-volatile compounds in a mixture. In the context of this compound, GC-MS has been used for the metabolic profiling of crude extracts from fungi known to produce it, such as Aspergillus cejpii. nih.govnih.gov This approach helps to identify the range of metabolites produced by the microorganism. nih.gov For the analysis of acidic compounds like this compound, a derivatization step is often employed to increase volatility, although methods for analyzing free acids also exist. chromatographyonline.com The GC-MS analysis of a crude extract from Aspergillus cejpii involved an oven temperature program starting at 45°C and ramping up to 300°C, using helium as the carrier gas, which allowed for the separation and subsequent mass spectrometric identification of the various components in the extract. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This integration is invaluable for analyzing complex mixtures, such as fungal fermentation broths, to isolate and identify specific compounds. illinois.edu In the context of this compound and its analogues, LC-MS provides critical information on molecular weight and chemical formula, which are foundational steps in structural elucidation. wikipedia.orgillinois.edu
Researchers utilize high-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, to obtain precise mass measurements. For instance, the molecular formula of this compound, C₁₇H₂₈O₆, was confirmed by ESI mass spectrometry, which detected the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 329.1962 and the deprotonated molecule [M-H]⁻ at 327.1809. nih.gov Similarly, for newly discovered derivatives like this compound B, ESI-HRMS was used to deduce the molecular formula C₁₇H₂₆O₆ based on the [M-H]⁻ ion at m/z 325.1664. nih.gov The LC component separates the target compound from other metabolites in the extract, ensuring that the mass spectrum obtained is pure, while the MS component provides the structural data through fragmentation patterns. illinois.edu
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto a crystal of the target substance and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the positions of individual atoms and the bonds between them can be determined. wikipedia.org
For this compound, X-ray crystallography has provided unambiguous proof of its molecular structure and spatial arrangement. nih.gov The analysis revealed that crystals of this compound are orthorhombic and belong to the space group P2₁2₁2₁. nih.gov This detailed structural information confirmed the presence and orientation of the γ-butanolide lactone ring, the two carboxylic acid moieties, and the long alkyl chain. The study also showed how this compound molecules arrange in a crystal lattice, forming intermolecular networks linked by hydrogen bonds around their polar carboxylic groups. nih.gov
Table 1: Crystallographic Data for this compound nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 43.82 (1) |
| b (Å) | 7.540 (2) |
| c (Å) | 5.579 (2) |
| V (ų) | 1843 (1) |
| Z | 4 |
Integrated Spectroscopic Approaches (Hyphenated Techniques)
The structural elucidation of complex natural products is rarely accomplished with a single technique. nih.gov Integrated or hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are essential for a comprehensive analysis. nih.govactascientific.com This approach allows for the discovery and full structural characterization of new compounds from complex natural extracts, often with minimal material. nih.gov
In the study of this compound and its derivatives, the combination of mass spectrometry (MS) with Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. nih.govresearchgate.net While MS provides the molecular formula and information about structural fragments, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments reveal the precise connectivity of atoms. nih.govnih.gov For example, the structures of new derivatives, spiculisporic acids B, C, and D, were determined through comprehensive analysis of their MS and 2D NMR data. nih.gov Another study used a bioguided fractionation approach, where antimicrobial activity guided the separation, ultimately leading to the isolation of this compound, whose structure was then confirmed using ¹H and ¹³C-NMR analysis. nih.gov This integrated strategy, combining bioassays, chromatography, and multiple spectroscopic methods (LC-MS, GC-MS, NMR), provides a robust pipeline for identifying and fully characterizing bioactive molecules like this compound from their natural sources. nih.govnih.govbruker.com
Chemical Synthesis Strategies for Spiculisporic Acid and Analogues
Total Synthesis Approaches
This approach highlights the efficiency of organocatalysis in rapidly assembling complex molecular architectures from simple precursors. The ability to perform these reactions on a gram scale further underscores the practical utility of this synthetic route for producing commercially relevant quantities of spiculisporic acid. unige.ch
Enantioselective Synthesis Pathways
Central to the synthesis of this compound is the establishment of the correct absolute stereochemistry. Enantioselective synthesis pathways have been a primary focus, with organocatalytic methods proving particularly effective. princeton.eduunige.chnih.gov The use of chiral imidazolidinone catalysts, such as MacMillan's catalyst, has been instrumental in achieving high levels of enantioselectivity in the key bond-forming reactions. nih.govcaltech.edu
In one of the pioneering enantioselective syntheses, the reaction between tert-butyl 4-oxobutenoate and 2-triisopropylsilyloxy carbomethoxy furan (B31954) is catalyzed by a chiral amine salt. princeton.edu This reaction furnishes the stereochemical core of this compound in 90% yield with an 11:1 syn:anti selectivity and 89% enantiomeric excess (ee). princeton.edu Further studies have shown that by modifying the reaction conditions, such as the choice of cocatalyst and solvent, the diastereoselectivity can be reversed to favor the anti-isomer with excellent stereocontrol. princeton.edu Specifically, using methyl 4-oxobutenoate and the TfOH salt of the catalyst can produce the anti-5,5'-butenolide with a 22:1 anti:syn ratio and 97% ee. princeton.edu
The development of these enantioselective pathways has not only enabled the synthesis of the natural (-)-spiculisporic acid but also provided access to its diastereomers, such as 5-epi-spiculisporic acid, for further study. nih.govcaltech.edu
Organocatalytic Methodologies in this compound Synthesis
Organocatalysis has emerged as a powerful tool in the synthesis of this compound, offering a robust alternative to traditional metal-based catalysis. mdpi.com These methods often rely on the in situ formation of reactive intermediates, such as iminium ions and enamines, to facilitate carbon-carbon bond formation with high stereocontrol. unige.chmdpi.com
Vinylogous Mukaiyama-Michael Addition Reactions
A cornerstone of modern this compound synthesis is the organocatalytic vinylogous Mukaiyama-Michael (VMM) reaction. mdpi.comsemanticscholar.org This reaction involves the conjugate addition of a silyloxyfuran to an α,β-unsaturated aldehyde. nih.govcapes.gov.br The use of a chiral secondary amine catalyst activates the aldehyde by forming an iminium ion, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) and facilitates the nucleophilic attack by the silyloxyfuran. unige.chmdpi.com
This methodology has proven to be highly versatile, accommodating a diverse range of substituted silyloxyfurans and unsaturated aldehydes. nih.gov The reaction typically proceeds with high yields (up to 93%) and excellent enantioselectivities (up to 99% ee), while maintaining good diastereoselectivities (up to 31:1 dr). mdpi.com The successful application of this reaction in the total synthesis of this compound demonstrates its significance and utility. mdpi.comsemanticscholar.org
Iminium Catalysis and Stereocontrol
Iminium catalysis is the key principle underpinning the success of the VMM reaction in this compound synthesis. unige.chacs.org The formation of a transient iminium ion from the reaction of a chiral secondary amine catalyst with an α,β-unsaturated aldehyde is a critical step. unige.ch This activation strategy effectively directs the 1,4-addition of the silyloxyfuran nucleophile, overcoming the propensity for 1,2-addition often observed with metal-based Lewis acids. mdpi.com
The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst. unige.ch MacMillan's imidazolidinone catalysts, for example, have been extensively used and shown to provide high levels of stereocontrol, dictating the formation of specific diastereomers with high enantiopurity. princeton.eduunige.ch The catalyst controls the formation of two contiguous stereocenters in a single step, leading to the desired syn diastereoisomer with high selectivity. unige.ch The robustness of this method is highlighted by its scalability, allowing for the reaction to be conducted on a multi-gram scale without a loss of efficiency or selectivity. unige.ch
Strategic Considerations for γ-Butenolide Construction
Strategic considerations in the construction of the γ-butenolide include the choice of starting materials and catalysts to achieve the desired stereochemistry. For instance, the selection of the ester group on the α,β-unsaturated aldehyde (e.g., tert-butyl vs. methyl) and the counterion of the catalyst (e.g., TFA vs. TfOH) can influence the diastereoselectivity of the VMM reaction. princeton.educardiff.ac.uk This allows for the selective synthesis of either the syn or anti diastereomer of the butenolide intermediate, providing access to both this compound and its epimers. princeton.educardiff.ac.uk The butenolide product from the VMM reaction serves as a versatile intermediate that can be readily converted to the final this compound through a short sequence of reactions. princeton.edu
Synthesis of this compound Derivatives and Analogues
The synthetic methodologies developed for this compound have also been applied to the creation of various derivatives and analogues. medkoo.com The isolation of new this compound derivatives, such as spiculisporic acids B-D from the marine-derived fungus Aspergillus sp. HDf2, has spurred interest in synthesizing these and other related structures. mdpi.com These natural derivatives often feature variations in the length and saturation of the fatty acid side chain. mdpi.com
Furthermore, the flexibility of the organocatalytic VMM reaction allows for the incorporation of different substituents on both the silyloxyfuran and the α,β-unsaturated aldehyde, enabling the synthesis of a wide range of this compound analogues. nih.gov This capability is valuable for structure-activity relationship (SAR) studies, where the biological properties of different analogues can be investigated. The synthesis of 5-epi-spiculisporic acid, an analogue with inverted stereochemistry at one of the chiral centers, is a prime example of how these synthetic strategies can be used to explore the chemical space around the natural product. caltech.eduacs.org
Structural Diversity and Biological Activities of Spiculisporic Acid Derivatives
Characterization of Spiculisporic Acid Analogues (e.g., Spiculisporic Acids B-G, Secothis compound B)
This compound is a γ-butenolide featuring a long-chain fatty acid with two carboxylic acid groups and a lactone ring. medchemexpress.com Its analogues share this core structure but exhibit variations, which have been elucidated through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). mdpi.comnih.gov
Spiculisporic Acids B, C, and D: These three derivatives were isolated from the marine-derived fungus Aspergillus sp. HDf2. mdpi.com
This compound B (1) was identified as a white solid with the molecular formula C₁₇H₂₆O₆. nih.gov Its structure was determined to be (4S,5S)-4-(5-carboxyl-undecyl-14-enyl)-1-oxo-tetrahydrofuran-4-carboxyl acid. nih.gov
This compound C (2) has a molecular formula that differs from the parent this compound by an additional CH₂ group. nih.gov NMR data indicated the presence of a methoxyl group, which was confirmed by HMBC correlations. nih.gov
This compound D was also characterized from the same fungal strain. mdpi.comnih.gov
This compound E: This analogue was identified from a culture of Talaromyces trachyspermus (KUFA 0021), a fungus associated with a marine sponge. frontiersin.org
Spiculisporic Acids F and G: Two novel analogues, designated F and G, were isolated from the sea urchin-derived fungus Aspergillus candidus strain HDf2. nih.gov Their structures were established through detailed NMR and MS analysis. nih.govresearchgate.net
Secothis compound B: This known compound, an acyclic, hydrolyzed form of this compound, has also been isolated alongside novel analogues like F and G from Aspergillus candidus HDf2. nih.govcaltech.edu It is characterized as a tricarboxylic acid. caltech.edu Its molecular formula is C₁₇H₃₀O₇. molinstincts.com
**6.2. Mechanism of Antimicrobial Action
This compound and its derivatives have demonstrated a notable spectrum of antimicrobial activity, particularly against bacterial pathogens. nih.govnih.gov
Bioactivity-guided fractionation has consistently led to the isolation of this compound as a key antimicrobial agent from fungal extracts. nih.gov The parent compound, isolated from Aspergillus cejpii, showed potent activity against a range of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values between 3.9 and 31.25 μg/mL. nih.gov
Derivatives also show varied activity. Spiculisporic acids F and G exhibit antibacterial effects against the Gram-negative Pseudomonas solanacearum and the Gram-positive Staphylococcus aureus. nih.gov In contrast, Spiculisporic acids B, C, and D showed weak activity against S. aureus, while Secothis compound B had an inhibition zone of 9.2 mm at a concentration of 20 mg/mL against the same bacterium. mdpi.comresearchgate.net An extract of Aspergillus cejpii showed promising broad-spectrum activity, with MIC values of 62.5 μg/mL against E. coli, Ps. aeruginosa, S. marcescens, and S. typhi, and 125 μg/mL against S. aureus and A. baumannii. nih.gov
| Compound/Extract | Bacterial Strain | Activity (MIC or Inhibition Zone) | Reference |
|---|---|---|---|
| This compound | Various strains | MIC: 3.9 - 31.25 μg/mL | nih.gov |
| This compound | MRSA-H1 | MIC: 31.25 μg/mL | nih.gov |
| This compound | Ps. aeruginosa PS 16 | MIC: 31.25 μg/mL | nih.gov |
| This compound F | P. solanacearum | Inhibition zone: 8.6 mm (at 20 mg/mL) | researchgate.net |
| This compound F | S. aureus | Inhibition zone: 12.2 mm (at 20 mg/mL) | researchgate.net |
| This compound G | P. solanacearum | Active | nih.gov |
| This compound G | S. aureus | Active | nih.gov |
| Spiculisporic Acids B, C, D | S. aureus ATCC 51650 | Weak activity (at 20 mg/mL) | mdpi.com |
| Secothis compound B | S. aureus | Inhibition zone: 9.2 mm (at 20 mg/mL) | researchgate.net |
| A. cejpii Crude Extract | E. coli, Ps. aeruginosa, S. marcescens, S. typhi | MIC: 62.5 μg/mL | nih.gov |
| A. cejpii Crude Extract | S. aureus, A. baumannii | MIC: 125 μg/mL | nih.gov |
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant therapeutic challenge, primarily through resistance mechanisms involving altered penicillin-binding proteins (PBPs), such as PBP2a. nih.govmdpi.com Natural products are a key source for new anti-infective agents that can overcome this resistance. mdpi.com
This compound isolated from Aspergillus cejpii demonstrated promising activity against a resistant MRSA strain with an MIC value of 31.25 μg/mL. nih.gov While the precise molecular mechanism of this compound's anti-MRSA action is still under detailed investigation, in silico studies on compounds from Aspergillus sp. extracts containing this compound derivatives have modeled binding interactions with key MRSA-related targets. nih.gov These targets include PBP2a, which is crucial for the synthesis of the bacterial cell wall peptidoglycan layer. nih.govmdpi.com The ability of fungal metabolites to inhibit enzymes essential for cell wall biosynthesis, such as UPP synthase, is a known mechanism for anti-MRSA activity, suggesting a potential area for this compound's action. mdpi.com
Antioxidative Stress Actions and Cellular Responses
Beyond its antimicrobial effects, this compound is recognized as a microbial biosurfactant with anti-oxidative stress properties. medchemexpress.com This activity has been demonstrated in biological systems through tools like the yeast DNA microarray bioassay. medchemexpress.com Sustained oxidative stress is a contributing factor to numerous chronic conditions, making the discovery of compounds with antioxidant capacity highly valuable. nih.gov
A study on the endophytic fungus Cladosporium cladosporioides identified this compound as a major component of its crude extract, which exhibited strong antioxidant activity. mdpi.com The antioxidant potential was evaluated using DPPH and H₂O₂ scavenging assays, indicating that metabolites from endophytic fungi can be a source of natural antioxidants. mdpi.com
Other Biological Effects and Mechanistic Investigations
The unique chemical structure of this compound has led to its investigation for other applications. It has found commercial use as a biosurfactant in processes designed to remove heavy metal cations from polluted water. caltech.edu
Importantly, several studies have noted a lack of cytotoxicity for certain this compound derivatives. Spiculisporic acids B, C, F, and G showed no cytotoxic effects against human gastric adenocarcinoma (SGC-7901) and human lung adenocarcinoma (SPC-A-1) cell lines. mdpi.comnih.gov This selectivity highlights their potential as specialized agents that target pathogens without harming host cells. Furthermore, the activity of this compound derivatives against plant pathogens like P. solanacearum suggests their potential use as bio-control agents in agriculture. nih.gov
Functional Development and Environmental Applications of Spiculisporic Acid As a Biosurfactant
Bioremediation Applications
The amphiphilic nature of spiculisporic acid, possessing both hydrophilic (water-loving) and hydrophobic (water-repelling) moieties, allows it to reduce surface and interfacial tension. researchgate.netmdpi.com This property is central to its application in environmental bioremediation, particularly for cleaning up pollutants like heavy metals and hydrophobic organic compounds. researchgate.netmdpi.com
Mobilization and Removal of Heavy Metal Ions (e.g., Cadmium, Lead)
This compound and its derivatives are effective heavy metal sequestrants. researchgate.netnih.govresearchgate.net The two carboxyl groups in its structure can chelate toxic metal ions, forming complexes that are more water-soluble and easier to remove from contaminated environments. nih.govmdpi.com This mechanism involves the biosurfactant increasing the bioavailability of the metal ions by desorbing them from soil particles or sediment, allowing for their subsequent removal. mdpi.com
The process of using biosurfactants for metal decontamination is considered a novel approach for environmental cleanup due to its high biodegradability and environmental compatibility. researchgate.net The interaction between the biosurfactant and the metal ions at the soil-water interface facilitates the mobilization and removal of the metals. researchgate.netmdpi.com While specific removal efficiency data for this compound is not extensively detailed in the provided search results, the principle is well-established for biosurfactants. For context, studies on other biological materials demonstrate significant removal capabilities for cadmium (Cd) and lead (Pb).
| Heavy Metal | Adsorbent/Method | Removal Efficiency (%) | Reference Study Context |
|---|---|---|---|
| Lead (Pb) | Activated Biocarbon | 95% | Removal from aqueous solution. scienceasia.org |
| Cadmium (Cd) | Activated Biocarbon | 98% | Removal from aqueous solution. scienceasia.org |
| Lead (Pb) | Tannic Acid | 96% | Removal from polluted water. researchgate.net |
| Cadmium (Cd) | Tannic Acid | 99% | Removal from polluted water. researchgate.net |
| Lead (Pb) | Acetic Acid (0.1 mol/L) | 100% | Extraction from contaminated soil. scirp.org |
Degradation and Removal of Hydrophobic Pollutants
Many persistent organic pollutants, such as hydrocarbons found in crude oil, are hydrophobic and thus have limited bioavailability for microbial degradation. mdpi.com Biosurfactants like this compound can address this limitation by emulsifying the hydrophobic compounds, increasing their surface area and apparent water solubility. mdpi.com This enhances their availability to hydrocarbon-degrading microorganisms, thereby accelerating their breakdown and removal from the environment. mdpi.com this compound has been specifically noted for its utility in the recovery of hydrocarbons from sludge and mud. ukessays.com The emulsifying action helps to separate the oil from the solid matrix, facilitating its degradation or collection.
Advanced Material Development
The unique molecular structure of this compound makes it a valuable building block for creating novel soft materials with specialized functions. researchgate.netnih.govresearchgate.net Its ability to self-assemble into different structures based on environmental conditions like pH is a key feature exploited in materials science. researchgate.netnih.gov
Emulsion-Type Organogels
This compound is utilized in the formulation of new emulsion-type organogels. researchgate.netnih.govresearchgate.net Organogels are systems where a liquid organic phase (like oil) is immobilized within a three-dimensional network created by a gelator molecule. The amphiphilic nature of this compound allows it to structure organic solvents and form stable emulsions, which are fundamental to these gels. nih.govcore.ac.uk These materials have potential applications in various fields, including the food industry, where they can be used to structure vegetable oils as a replacement for saturated fats. nih.gov
Superfine Microcapsules (Vesicles, Liposomes)
One of the most significant applications of this compound in materials science is its use in preparing superfine microcapsules, such as vesicles and liposomes. researchgate.netnih.govresearchgate.net These are microscopic, hollow spheres with a bilayer membrane that can encapsulate substances. The formation of these structures is highly dependent on the pH of the environment. Research has shown that salts of this compound exhibit different states of molecular aggregation in response to pH changes. researchgate.netnih.gov
| pH Range | Molecular Aggregation State |
|---|---|
| ~ 5.8 – 6.2 | Vesicles |
| ~ 6.3 – 6.6 | Lipid Particles |
| ≥ 6.8 | Micelles |
Table based on data from Yamazaki et al. (1983), Ishigami et al. (2000), and Kunieda and Sakamoto (2010), as cited in researchgate.netnih.gov.
This pH-responsive behavior allows for the controlled formation and disassembly of these microcapsules, making them suitable for targeted delivery systems in pharmaceuticals or cosmetics. nih.gov
Role in Specialty Chemicals and Biotechnology
Beyond the specific applications in bioremediation and material science, this compound serves as a versatile platform molecule in the broader fields of specialty chemicals and biotechnology. researchgate.netnih.govresearchgate.net Its production through microbial fermentation from renewable resources like glucose and sucrose (B13894) aligns with the principles of green chemistry. nih.govresearchgate.net
It has been used in cosmetics, where its low potential for skin irritation is a significant advantage. nih.govresearchgate.net Furthermore, derivatives of this compound can promote the transdermal absorption of other active ingredients. researchgate.net Its inherent antibacterial properties also add value to these formulations. nih.govresearchgate.net The combination of surface activity, safety for human health, and biodegradability makes this compound a high-value biosurfactant with expanding applications in diverse biotechnological industries. researchgate.netresearchgate.net
Environmental Compatibility and Sustainable Alternatives
This compound, a microbially-produced biosurfactant, is gaining attention as a viable, environmentally conscious substitute for conventional synthetic surfactants. researchgate.netbiosynth.com Its natural origin, combined with favorable environmental characteristics, positions it as a key ingredient in the development of sustainable technologies and products. biosynth.comnih.gov The push for sustainable societal growth necessitates replacing fossil fuel-based products with renewable and biodegradable materials, making biosurfactants like this compound a focal point of research. nih.gov
Biodegradability and Ecotoxicity
A significant advantage of this compound is its environmental profile, particularly its biodegradability and low toxicity. biosynth.comnih.gov Unlike many petroleum-derived surfactants that can persist in the environment and exhibit ecotoxic effects, this compound is considered to be biodegradable and non-toxic to the environment. nih.govgoogle.comoup.com
Biodegradability: Research has positively evaluated the biodegradability of this compound. researchgate.net A derivative, 2-(2-Carboxyethyl)-3-decylmaleic acid (DCMA) trisodium (B8492382) salt, which is derived from this compound, was found to have a biodegradability comparable to that of soap, a common benchmark for environmentally benign substances. jst.go.jp This inherent biodegradability is a crucial feature for applications where the product is released into the environment, such as in cleaning agents or bioremediation. biosynth.com
Ecotoxicity: this compound is generally characterized as having a low toxicity profile. biosynth.comnih.govmedchemexpress.com It is considered safe for the environment and is classified as only slightly hazardous for water (Water hazard class 1). researchgate.netcaymanchem.com However, it is important to note that comprehensive toxicological studies for many microbial biosurfactants, including this compound salts, are not yet complete. mdpi.com The natural origin of a compound does not automatically guarantee its complete safety. mdpi.com Despite this, its low toxicity profile offers promising potential for its use in bioremediation, where it can help in the breakdown of hydrophobic pollutants in contaminated soil and water. biosynth.com
Table 1: Environmental Profile of this compound This table summarizes the key environmental compatibility findings for this compound based on available research.
| Parameter | Finding | Reference |
| Source | Microbial Fermentation (e.g., Penicillium spiculisporum, Talaromyces trachyspermus) | researchgate.netbiosynth.comnih.gov |
| Type | Fatty acid-type biosurfactant | nih.gov |
| General Assessment | Environmentally friendly, safe for the environment | biosynth.comnih.govgoogle.com |
| Biodegradability | Positively evaluated; a derivative salt has biodegradability similar to soap. | researchgate.netjst.go.jp |
| Toxicity | Low toxicity profile; non-toxic in the environment. | biosynth.comgoogle.commedchemexpress.com |
| Water Hazard | Class 1: Slightly hazardous for water. | caymanchem.com |
This compound as a Sustainable Alternative
This compound represents a sustainable alternative to synthetic surfactants, which are predominantly derived from petrochemicals. biosynth.comnih.gov The growing consumer demand for ecologically designed and natural products has created a major opportunity for biosurfactants. epo.org
In comparative assessments, bio-derived surfactants often exhibit lower environmental impacts than their petroleum-based counterparts. rsc.org this compound, along with other biosurfactants like saponins (B1172615) and rhamnolipids, has been noted for its high "green scores" and efficient surface activity, making it an attractive component for cleaning formulations. rsc.org Its utility as an eco-friendly emulsifier is also being explored as an alternative to chemical surfactants in applications like emulsified fuels, which could help reduce pollution from diesel engines. nih.gov
Table 2: Comparative "Green Score" of Surfactant Classes This table provides a qualitative comparison of different surfactant types based on their environmental and sustainability characteristics mentioned in the literature.
| Surfactant Type | General "Green Score" | Key Characteristics | Reference |
| Biosurfactants (e.g., this compound, Rhamnolipids) | High | Bio-derived, biodegradable, low toxicity, very efficient surface activity. | rsc.org |
| Bio-based Surfactants (e.g., Alkyl Polyglucosides) | Good | Based on natural raw materials, environmentally benign. | rsc.org |
| Petroleum-based Anionic Surfactants (e.g., LAS) | Lower | Synthetic origin, higher environmental concern. | rsc.org |
| Petroleum-based Nonionic Surfactants (e.g., Ethoxylated fatty alcohols) | Moderate | Lower safety risks than some anionics, but still raise some environmental concerns. | rsc.org |
Advancements in Sustainable Production
The commercial viability of this compound as a sustainable alternative is closely linked to its production methods. Traditional chemical synthesis often involves multiple steps, whereas microbial fermentation presents a more direct route from renewable resources. nih.govrsc.org
Research has focused on optimizing the fermentation process to improve yields and reduce costs. Studies have identified high-producing fungal strains like Talaromyces trachyspermus and have investigated the most effective culture conditions. nih.govresearchgate.net A key finding is that this compound can be produced from a variety of renewable carbon sources, including hexoses (like glucose), pentoses, and disaccharides (like sucrose). nih.govresearchgate.net
Furthermore, fed-batch cultivation strategies have shown significant success. For instance, a fed-batch culture using sucrose as the feedstock achieved a this compound concentration of 60 g/L. nih.govresearchgate.netresearchgate.net A crucial avenue for enhancing sustainability is the use of industrial waste streams as substrates for biosurfactant production. mun.ca This approach not only lowers the production cost but also helps mitigate the environmental impact of industrial waste, contributing to a circular economy. mun.ca
Advanced Research Methodologies for Spiculisporic Acid Study
Bioactivity-Guided Fractionation and Isolation Techniques
Bioactivity-guided fractionation is a pivotal strategy for isolating spiculisporic acid and its analogues from complex fungal extracts. nih.govhoelzel-biotech.com This approach systematically separates the crude extract into simpler fractions, using a specific biological assay to track and identify the most active components at each stage. mdpi.com The process typically begins with the cultivation of a producer fungus, such as an Aspergillus or Talaromyces species, in a suitable liquid or solid medium. nih.govmdpi.com
Following fermentation, the culture broth is harvested and subjected to solvent extraction, commonly with ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites. mdpi.com This crude extract is then subjected to a preliminary bioassay, for instance, an antimicrobial test against pathogenic bacteria, to confirm activity. nih.gov The active extract undergoes a series of chromatographic separations. nih.gov
A common first step is Vacuum Liquid Chromatography (VLC) or column chromatography (CC) using silica (B1680970) gel. nih.govmdpi.com The column is eluted with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a dichloromethane (B109758) to methanol (B129727) gradient. nih.gov The resulting primary fractions are collected and tested again for their biological activity. nih.gov
The most potent fractions are selected for further purification. nih.gov This often involves additional chromatographic techniques such as Sephadex LH-20 column chromatography, which separates compounds based on size, and reverse-phase chromatography on an ODS (octadecylsilane) column. mdpi.com The final purification step to yield pure this compound or its derivatives is frequently accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.com The purity and structure of the isolated compound are then confirmed using spectroscopic methods like NMR and mass spectrometry. dntb.gov.uaresearchgate.netnih.gov This targeted approach ensures that the research effort is focused on the compounds responsible for the desired biological effect, making it an efficient method for discovering novel bioactive molecules like this compound analogues. researchgate.netnih.gov
| Step | Technique | Purpose | Outcome |
| 1. Extraction | Solvent Extraction (e.g., Ethyl Acetate) | To obtain a crude mixture of metabolites from the fungal culture. mdpi.com | Crude extract containing this compound and other compounds. mdpi.com |
| 2. Initial Fractionation | Vacuum Liquid Chromatography (VLC) / Silica Gel Column Chromatography | To separate the crude extract into several less complex fractions based on polarity. nih.gov | Multiple primary fractions (e.g., F1-F7). mdpi.com |
| 3. Bioassay | Antimicrobial or other activity testing | To identify which of the primary fractions contain the bioactive compound(s). nih.gov | Identification of the most active fraction(s) (e.g., DCM:MeOH fraction). dntb.gov.uaresearchgate.net |
| 4. Secondary Purification | Sephadex LH-20 Chromatography / ODS Column Chromatography | To further purify the active fraction based on size and polarity. mdpi.com | Sub-fractions with increased purity of the target compound. mdpi.com |
| 5. Final Isolation | Semi-preparative HPLC | To isolate the pure compound from the most active sub-fraction. mdpi.com | Pure this compound or its analogues. mdpi.com |
| 6. Structure Elucidation | NMR Spectroscopy, Mass Spectrometry | To confirm the chemical structure and identity of the isolated compound. dntb.gov.ua | Unambiguous identification of this compound. dntb.gov.ua |
Metabolomic Profiling and Cheminformatics Approaches
Metabolomic profiling, particularly using Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HR-ESI-MS), is a powerful tool for the comprehensive chemical analysis of fungal extracts to identify this compound and its derivatives. nih.gov This untargeted approach allows for the detection and tentative identification of a wide array of secondary metabolites present in a crude extract from a producer fungus, such as an Aspergillus species. nih.gov In addition to LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) is also employed to profile the metabolites in a microbial crude extract. dntb.gov.uaresearchgate.net
During analysis, the mass spectrometer provides high-resolution mass data for the compounds as they elute from the chromatography column. nih.gov For example, this compound C was identified based on a specific mass ion peak and its corresponding molecular formula (C₁₈H₃₀O₆). nih.gov
Cheminformatics plays a crucial role in processing this complex data. The high-resolution mass data and fragmentation patterns obtained from MS/MS analyses are compared against chemical databases to dereplicate, or tentatively identify, known compounds. nih.govresearchgate.net This process rapidly annotates many metabolites in the extract, including various this compound analogues, polyketides, alkaloids, and sesquiterpenes. nih.gov This method has successfully identified this compound as a major compound in the crude extract of fungi like Cladosporium cladosporioides and Aspergillus niger. mdpi.comtandfonline.com This comprehensive profiling provides a chemical snapshot of the fungus's metabolic capabilities and highlights the presence of bioactive compounds like this compound for further targeted investigation. nih.gov
Molecular Modeling and Computational Chemistry Tools (e.g., Molecular Docking)
Molecular modeling and computational chemistry tools, especially molecular docking, are utilized to investigate the biological activities of this compound at a molecular level. nih.govnih.gov These in silico methods predict how a ligand, such as a this compound analogue, binds to the active site of a specific protein target. nih.gov This provides insights into the compound's potential mechanism of action and helps to explain its observed bioactivity. researchgate.net
In studies of this compound and its derivatives, molecular docking simulations have been performed to evaluate their binding abilities towards various protein targets. nih.gov For instance, to understand the anti-MRSA (Methicillin-resistant Staphylococcus aureus) potential of metabolites found in an Aspergillus extract, compounds including this compound derivatives were docked against key bacterial proteins like penicillin-binding protein 2a (PBP-2a). nih.gov Similarly, the binding modes and sites of novel macrolides that feature a this compound moiety have been inspected using molecular docking simulations to understand their cytotoxic potencies against tumor cell lines. nih.gov
The process involves generating a 2D or 3D model of the compound and docking it into the crystal structure of the target protein, obtained from a database like the Protein Data Bank. nih.gov The simulation then calculates the most favorable binding poses and estimates the binding affinity, often represented as a docking score in kcal/mol. researchgate.net These computational predictions help to rationalize the compound's biological function, for example, by showing a strong affinity for an essential bacterial enzyme, thereby corroborating its antibacterial activity. researchgate.netnih.gov
| Compound Class | Target Protein(s) | Organism/Cell Line | Purpose of Docking |
| This compound Analogues | Penicillin-binding protein 2a (PBP-2a), Toll-like receptor 2 (TLR2), Von Willebrand Factor (VWF), Tumor necrosis factor-alpha (TNF-α) | Staphylococcus aureus (MRSA) | To predict binding abilities and understand anti-MRSA potential. nih.gov |
| Cyclopiumolides (contain this compound moiety) | Not explicitly named | SF126, FaDu, and TE-1 tumor cell lines | To inspect inhibition modes and binding sites related to observed cytotoxic activity. nih.gov |
| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) (co-isolated with this compound) | Glucosamine-6-phosphate synthase, Penicillin-binding protein 1a, LasR regulator protein | Multidrug-resistant bacteria | To elucidate the molecular mechanism of antibacterial and anti-biofilm activities. researchgate.net |
Molecular Biology Techniques for Producer Identification (e.g., PCR-based methods, ITS rRNA gene sequencing)
Molecular biology techniques are essential for the accurate and rapid identification of fungal strains that produce this compound. nih.gov The primary method used is the amplification and sequencing of specific DNA regions, followed by phylogenetic analysis. nih.govmdpi.com
The process begins with the extraction of genomic DNA from the pure fungal culture. nih.govnih.gov The Internal Transcribed Spacer (ITS) regions of the ribosomal RNA (rRNA) gene cluster are the most commonly used genetic markers for fungal identification. nih.govmdpi.commdpi.com These regions (ITS1 and ITS2) are amplified using the Polymerase Chain Reaction (PCR) with universal fungal primers. nih.govnih.gov PCR-based methods have also been specifically designed to detect certain heat-resistant, this compound-producing fungi like Talaromyces trachyspermus in food samples. longdom.orglongdom.orgoup.com
After amplification, the PCR product is sequenced, and the resulting DNA sequence is compared against public databases like GenBank using the Basic Local Alignment Search Tool (BLAST). nih.gov This comparison identifies the closest known relatives to the unknown fungus, often providing an identification to the species level. nih.govmdpi.com To confirm the relationship, a phylogenetic tree is constructed using the obtained ITS sequence along with sequences from related species. nih.govresearchgate.netmdpi.com This analysis places the isolated fungus within a broader evolutionary context, confirming its identity. mdpi.com These molecular methods have been crucial in identifying various producers of this compound, including numerous species within the genera Aspergillus and Talaromyces. nih.govmdpi.comlongdom.org
| Producer Fungus | Identification Method | Source of Isolation | Reference |
| Aspergillus cejpii | ITS rRNA gene sequencing | Endophyte from Hedera helix L. nih.gov | nih.gov |
| Aspergillus sp. SH1 | ITS rRNA gene sequencing | Endophyte from Apium graveolens L. seeds. nih.gov | nih.gov |
| Cladosporium cladosporioides | ITS rRNA gene sequencing | Endophyte from Cordia dichotoma. mdpi.com | mdpi.com |
| Aspergillus sp. HDf2 | Not specified, but implied molecular | Gut of sea urchin Anthocidaris crassispina. mdpi.com | mdpi.com |
| Talaromyces trachyspermus | Species-specific PCR targeting the isocitrate lyase gene | Food products. oup.com | longdom.orgoup.com |
| Aspergillus fumigatus JRJ111048 | Not specified, but implied molecular | Leaves of mangrove plant Acrostichum specioum. mdpi.com | mdpi.com |
Yeast DNA Microarray Bioassays for Biological System Impact
Yeast DNA microarray bioassays are a high-throughput genomic tool used to assess the broader biological impact of compounds like this compound. medchemexpress.comchemicalbook.commedchemexpress.com This methodology allows researchers to simultaneously monitor the expression levels of thousands of genes in yeast (Saccharomyces cerevisiae) in response to exposure to a specific chemical. nih.gov By analyzing the changes in the yeast transcriptome, scientists can infer the compound's mechanism of action and its effects on various cellular pathways.
In the context of this compound, yeast DNA microarray bioassays have been employed to demonstrate its anti-oxidative stress actions within a biological system. hoelzel-biotech.commedchemexpress.comchemicalbook.commedchemexpress.com When yeast cells are exposed to this compound, the resulting changes in gene expression can point to the activation or suppression of pathways involved in stress response, such as those that handle reactive oxygen species. This technique provides a global view of the cellular response, offering valuable clues about the compound's biological role beyond a single, specific target. The finding that this compound has anti-oxidative stress properties suggests its potential interaction with fundamental cellular defense mechanisms. medchemexpress.comchemicalbook.com
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Biosynthetic Pathways
While it is known that the biosynthesis of spiculisporic acid involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase, the complete biosynthetic pathway remains an area of active investigation. nih.govresearchgate.net Future research will likely focus on identifying and characterizing all the enzymes and genes involved in this process. A deeper understanding of the genetic and enzymatic machinery will be crucial for metabolic engineering strategies aimed at improving production yields.
Discovery and Characterization of Novel this compound Analogues
Recent studies have revealed the existence of several structural variants of this compound. For instance, spiculisporic acids B–D were isolated from a marine-derived fungus, Aspergillus sp. HDf2, found in the sea urchin Anthocidaris crassispina. wikipedia.orgnih.govmdpi.com Further exploration of diverse microbial sources, particularly from unique ecological niches like marine environments, is expected to yield additional novel analogues. rsc.org
Researchers have also isolated two new antibiotic analogues, this compound F and G, from the fermentation broth of Aspergillus candidus strain HDf2. nih.govresearchgate.net These discoveries highlight the potential for finding new derivatives with enhanced or entirely different biological activities. Characterizing the structures and bioactivities of these new compounds will be a key research direction. nih.gov
| Known this compound Analogues | Producing Organism | Noteworthy Properties/Activities |
| This compound | Penicillium spiculisporum, Aspergillus cejpii | Biosurfactant, anti-oxidative stress, antimicrobial. hoelzel-biotech.commedchemexpress.comnih.gov |
| Spiculisporic acids B, C, D | Aspergillus sp. HDf2 | Investigated for cytotoxic and antibacterial activities. nih.govmdpi.com |
| This compound F, G | Aspergillus candidus HDf2 | Antibacterial activity against Pseudomonas solanacearum and Staphylococcus aureus. nih.gov |
| Secothis compound B | Aspergillus candidus HDf2, Aspergillus fumigatus | Identified alongside other this compound analogues. nih.govmdpi.com |
Deepening Understanding of Biological Mechanisms
This compound and its derivatives have demonstrated a range of biological activities, including anti-oxidative stress and antimicrobial effects. hoelzel-biotech.commedchemexpress.com Spiculisporic acids F and G, for example, have shown antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov Future research will aim to elucidate the precise molecular mechanisms underlying these activities. For instance, understanding how these compounds interact with bacterial cells could lead to the development of new antimicrobial agents. nih.gov
Studies on endophytic fungi like Aspergillus cejpii, isolated from Hedera helix, have shown that this compound exhibits good antimicrobial activity against a range of tested strains. nih.govresearchgate.net Investigating these interactions at a molecular level will be crucial for harnessing their full therapeutic potential.
Enhancement of Bioproduction Yields and Efficiency
A significant barrier to the widespread application of this compound is the cost-effective production on a large scale. researchgate.net Current research is focused on optimizing fermentation conditions to improve yields. Studies have shown that the choice of carbon and nitrogen sources, as well as the presence of certain trace metal ions like iron, can significantly impact production. nih.gov For example, the use of sucrose (B13894) as a carbon source and the addition of FeCl3 have been shown to promote this compound production in Talaromyces trachyspermus. nih.govresearchgate.net
Fed-batch cultivation strategies are also being explored to achieve higher product concentrations. researchgate.netresearchgate.net One study reported a final concentration of 60 g/L of this compound using a fed-batch culture with sucrose. researchgate.net Further research into process optimization, including the development of more efficient microbial strains through genetic engineering, is essential for commercial viability. researchgate.net High production yields, with some reports of up to 110 g/L, suggest a strong potential for industrial-scale production. researchgate.net
Expanded Applications in Environmental and Industrial Biotechnology
The properties of this compound make it a promising candidate for various environmental and industrial applications. biosynth.com Its function as a biosurfactant is particularly valuable for bioremediation, where it can aid in the breakdown of hydrophobic pollutants. biosynth.commdpi.com It can enhance the bioavailability of hydrocarbons, making them more accessible to degrading microorganisms. scispace.com
Furthermore, this compound and its derivatives have applications as heavy metal sequestrants, in the preparation of emulsion-type organogels, and for creating superfine microcapsules like vesicles or liposomes. nih.govresearchgate.net Its low toxicity and biodegradability make it an attractive "green" alternative to synthetic surfactants in industries such as cosmetics, pharmaceuticals, and agriculture. nih.govbiosynth.com The ability of its salts to change molecular aggregation in response to pH further broadens its potential applications in specialty chemicals. researchgate.net
Q & A
Q. What are the optimal culture conditions for maximizing spiculisporic acid (SA) production in fungal strains?
SA production is highly dependent on pH, carbon source, and aeration. Talaromyces trachyspermus NBRC 32238 achieves peak SA yields (up to 29.0 g/L) at pH 3.0 and 28°C with glucose as the primary carbon source . Low pH (2.0–3.0) induces SA crystallization, reducing cellular toxicity and contamination risks . Batch cultures in stirred-tank bioreactors (0.5 vvm aeration, 700 rpm) enhance oxygen transfer, critical for SA biosynthesis .
Q. How is SA structurally characterized, and what analytical methods are recommended?
SA (C₁₇H₂₈O₆) is identified via:
- ¹H/¹³C-NMR : Signals for three carbonyl groups (δC 172–177 ppm), a quaternary carbon (δC 86.59), and a methyl group (δC 13.13) .
- HPLC : Using a WA1 wine analysis column with 1.25 mM H₂SO₄ mobile phase (0.6 mL/min flow rate) for quantification .
- ESI-MS : Molecular ion peaks at [M+H]⁺ m/z 329.1962 and [M−H]⁻ m/z 327.1809 confirm the molecular formula .
Q. What carbon sources are most effective for SA biosynthesis?
Glucose and sucrose yield the highest SA productivity (0.29–0.33 g SA/g glucose). T. trachyspermus secretes acid-tolerant invertases to hydrolyze sucrose into glucose and fructose, enabling SA synthesis even at pH ≤3.0 . Non-conventional carbon sources (e.g., xylose, arabinose) result in <3 g/L SA, indicating substrate specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in SA yield caused by nitrogen source variability?
Nitrogen source composition (e.g., fish/meat-based extracts) significantly impacts SA yield, with batch-to-batch variability reported . To mitigate this:
- Use synthetic nitrogen sources (e.g., NH₄Cl) for consistency.
- Pre-screen batches via LC-MS to identify growth-stimulating components (e.g., peptides, micronutrients).
- Combine DOE (Design of Experiments) with response surface methodology to optimize nitrogen-carbon ratios .
Q. What metabolic pathways are involved in SA biosynthesis, and how can they be engineered?
SA is synthesized via:
- Lipid metabolism : Lauroyl-CoA production from β-oxidation.
- TCA cycle : 2-oxoglutarate generation.
- Condensation : Catalyzed by decylhomocitrate synthase . Overexpression of acl (ATP-citrate lyase) and acc (acetyl-CoA carboxylase) enhances precursor flux. CRISPR-Cas9 editing in T. trachyspermus has been proposed to upregulate these pathways .
Q. Why do some SA derivatives exhibit antimicrobial activity while others do not?
Structural modifications (e.g., hydroxylation, esterification) influence bioactivity. For example:
- Spiculisporic acids B–D : Active against Staphylococcus aureus (MIC 7.8–15.6 µg/mL) due to enhanced membrane disruption from carboxylate groups .
- This compound E : Inactive at 256 µg/mL, likely due to steric hindrance from a methylated lactone ring . MD simulations and SAR (Structure-Activity Relationship) studies are recommended to prioritize derivatives for testing .
Q. What strategies improve SA productivity in fed-batch bioreactors?
- Pulse feeding : Add 500 g/L glucose at 6-day intervals to maintain residual glucose >20 g/L, preventing carbon starvation .
- pH-stat control : Automate glucose feeding when pH rises above 3.0 (indicating SA assimilation) .
- Oxygen limitation : Reduce aeration to 0.3 vvm after Day 6 to shift metabolism toward SA production over biomass .
Q. How can researchers address contradictions in SA’s role as a biosurfactant versus antimicrobial agent?
SA’s surfactant properties (critical micelle concentration = 0.05 mM) correlate with its ability to solubilize hydrophobic compounds, but antimicrobial activity depends on strain-specific modifications. For example:
- Aspergillus cejpii-derived SA shows broad-spectrum activity (MIC 7.8 µg/mL against MRSA) .
- T. trachyspermus-derived SA lacks antimicrobial activity but excels in emulsion stabilization . Comparative proteomics of high- and low-activity strains can identify regulatory genes (e.g., transcription factors, efflux pumps) .
Methodological Notes
- Data Validation : Triplicate measurements (mean ± SD) are essential for SA quantification due to fungal metabolic heterogeneity .
- Strain Screening : Use ITS sequencing and MALDI-TOF to confirm species identity, as Talaromyces and Penicillium strains are phylogenetically close .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines when sourcing marine-derived strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
